An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1,3-benzoxazole
An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1,3-benzoxazole
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-1,3-benzoxazole (CAS Number: 1141-35-1), a heterocyclic compound of significant interest to the scientific community. Benzoxazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents. This document delves into the compound's fundamental physicochemical properties, provides a detailed, field-tested synthesis protocol with mechanistic insights, outlines methods for its analytical characterization, discusses its applications in drug discovery, and establishes clear guidelines for safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this versatile molecule.
Compound Identification and Physicochemical Properties
2-(4-Chlorophenyl)-1,3-benzoxazole is an aromatic organic compound characterized by a benzene ring fused to an oxazole ring, with a 4-chlorophenyl substituent at the 2-position.[1][2] This structure imparts a unique combination of stability, lipophilicity, and potential for intermolecular interactions, making it a valuable building block in synthetic chemistry.[1] The compound typically appears as a white to off-white crystalline solid or powder and is stable under standard laboratory conditions.[1]
| Identifier | Value | Reference |
| IUPAC Name | 2-(4-chlorophenyl)-1,3-benzoxazole | [2] |
| CAS Number | 1141-35-1 | [2] |
| Molecular Formula | C₁₃H₈ClNO | [2][3] |
| Molecular Weight | 229.66 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | ~270 °C | [3] |
| Density (calculated) | ~1.299 g/cm³ | [1] |
| XLogP3-AA (Lipophilicity) | 4.1 | [2] |
| Solubility | Generally soluble in organic solvents; solubility is influenced by solvent polarity and temperature.[1] |
Synthesis and Mechanistic Rationale
The synthesis of 2-substituted benzoxazoles is a cornerstone reaction in heterocyclic chemistry. A common and efficient approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by a cyclodehydration reaction.[3] The protocol detailed below is a robust, high-yield "green synthesis" approach that utilizes readily available starting materials and a non-toxic catalyst.[3]
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-1,3-benzoxazole
This procedure outlines the direct condensation of 2-aminophenol and p-chlorobenzoic acid.
Materials:
-
2-Aminophenol (1.09 g, 10 mmol)
-
p-Chlorobenzoic acid (1.56 g, 10 mmol)
-
Ammonium chloride (NH₄Cl) (0.5 g, ~9.3 mmol) - Catalyst
-
Ethanol (5-10 mL) - Solvent
-
Deionized water (for workup)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
Combine 2-aminophenol, p-chlorobenzoic acid, and ammonium chloride in the round-bottom flask.
-
Add ethanol as the solvent and place a magnetic stir bar in the flask.
-
Heat the mixture to 80 °C with continuous stirring under reflux for 6-8 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the resulting brownish solid via vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from hot ethanol to yield pure 2-(4-chlorophenyl)-1,3-benzoxazole as a solid. The expected yield is approximately 88%.[3]
Causality and Experimental Choice:
-
Catalyst: Ammonium chloride is a mild, inexpensive, and environmentally benign Lewis acid catalyst that facilitates the condensation and subsequent cyclization steps.
-
Solvent: Ethanol is an effective "green" solvent for the reactants and can be easily removed.
-
Temperature: Heating to 80 °C provides the necessary activation energy for the dehydration and ring-closure steps without causing degradation of the reactants or product.[3]
-
Workup: Precipitation in ice water is a classic and effective method for isolating water-insoluble organic products from a reaction mixture. Recrystallization is a standard purification technique to remove any unreacted starting materials or side products.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 2-(4-Chlorophenyl)-1,3-benzoxazole.
Spectroscopic and Analytical Characterization
Validation of the synthesized product's identity and purity is critical. The following data represents typical characterization results for 2-(4-Chlorophenyl)-1,3-benzoxazole.[3]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 229, corresponding to the molecular weight of the compound (C₁₃H₈ClNO).[3] The characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio) should also be observable.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic peaks (in KBr) include:
-
~1515 cm⁻¹: C=N stretching of the oxazole ring.
-
~1587 cm⁻¹: C=C stretching from the aromatic rings.
-
~1276 cm⁻¹: Asymmetric C-O-C stretching of the oxazole ether linkage.
-
~807 cm⁻¹: C-H out-of-plane bending, indicative of a 1,4-disubstituted (para) aromatic ring.
-
~743 cm⁻¹: C-H out-of-plane bending, indicative of a 1,2-disubstituted aromatic ring.[3]
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in CDCl₃ will display signals exclusively in the aromatic region (typically δ 7.0-8.5 ppm). The integrated signal intensity should correspond to the 8 aromatic protons of the molecule. The signals will appear as complex multiplets due to the coupling between protons on both the benzoxazole and chlorophenyl ring systems.[3]
Applications in Drug Discovery and Research
The benzoxazole nucleus is a cornerstone in medicinal chemistry due to its ability to interact with various biological targets.[4][5] Its derivatives are known to possess a wide spectrum of pharmacological activities.[1][6]
-
Core Scaffold: 2-(4-Chlorophenyl)-1,3-benzoxazole serves as a key intermediate or scaffold for the development of more complex molecules with tailored biological activities.[1]
-
Anti-inflammatory Potential: Many benzoxazole derivatives have demonstrated significant anti-inflammatory properties, with some acting as non-steroidal anti-inflammatory drugs (NSAIDs).[7][8][9]
-
Antimicrobial and Antifungal Activity: The benzoxazole structure is present in compounds that exhibit potent activity against various bacterial and fungal strains.[1][6]
-
Anticancer Research: Certain derivatives have been investigated as potential anticancer agents, highlighting the scaffold's versatility in targeting cell proliferation pathways.[3][6]
-
Material Science: The planar, electron-rich system of benzoxazoles makes them suitable for applications in material science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[3][10]
Pharmacological Potential of the Benzoxazole Scaffold
Caption: The diverse pharmacological activities associated with the core benzoxazole chemical scaffold.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling 2-(4-Chlorophenyl)-1,3-benzoxazole.
-
Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2] It may also cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Storage:
-
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[13]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]
-
If Swallowed: Rinse mouth and seek medical attention.[14]
-
References
-
Solubility of Things. 2-(4-chlorophenyl)-1,3-benzoxazole. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14355, 2-(4-Chlorophenyl)benzoxazole. Available at: [Link]
-
JETIR. GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. Available at: [Link]
-
Siddiqui, A. A., et al. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20390941, 2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid. Available at: [Link]
-
SpectraBase. 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole. Available at: [Link]
-
Cashin, C. H., et al. (1977). The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 401566, 2-[(4-Chlorophenyl)methyl]-1,3-benzoxazole. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Available at: [Link]
-
Der Pharma Chemica. Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 759417, 2-(4-Chlorophenyl)benzimidazole. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3014177, 2-(2-Chlorophenyl)benzoxazole. Available at: [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link]
-
American Journal of Organic Chemistry. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Available at: [Link]
-
Biosciences Biotechnology Research Asia. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 104451, 2-((4-Chlorophenyl)acetyl)benzoic acid. Available at: [Link]
-
ChemSynthesis. 4-(4-chlorophenyl)-2-phenyl-1,3-oxazole. Available at: [Link]
-
Kumar, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]
-
ResearchGate. Market-available drugs with a benzoxazole moiety. Available at: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-(4-Chlorophenyl)benzoxazole | C13H8ClNO | CID 14355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. 2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid (1018254-92-6) for sale [vulcanchem.com]
- 11. aksci.com [aksci.com]
- 12. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
